2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is an organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a benzylthio group, a piperidine ring, and an acetamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylthiol.
Piperidine Derivative Preparation: The piperidine ring is introduced by reacting 4-piperidone with methylsulfonyl chloride to form the corresponding piperidine derivative.
Coupling Reaction: The final step involves coupling the benzylthiol intermediate with the piperidine derivative in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Types of Reactions:
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The acetamide moiety can be reduced to form the corresponding amine.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted benzylthio derivatives.
Scientific Research Applications
2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzylthio group may interact with thiol-containing enzymes, while the piperidine ring could modulate receptor activity. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
2-(benzylthio)acetamide: Lacks the piperidine ring and methylsulfonyl group.
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide: Lacks the benzylthio group.
2-(benzylthio)-N-methylacetamide: Contains a methyl group instead of the piperidine ring.
Uniqueness: 2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is unique due to the presence of both the benzylthio group and the piperidine ring, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c1-23(20,21)18-9-7-14(8-10-18)11-17-16(19)13-22-12-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRICOBPJAXBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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